molecular formula C12H12N2O3 B1267539 ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate CAS No. 14152-56-8

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate

Cat. No. B1267539
CAS RN: 14152-56-8
M. Wt: 232.23 g/mol
InChI Key: PYZVMKLUEJUSEU-UHFFFAOYSA-N
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Description

Ethyl quinoxalin-3(4H)-on-2-ylacetate is a chemical compound synthesized through the condensation of 1,2-diaminobenzene and diethyl oxalacetate (sodium salt) (Rangnekar et al., 1999).

Synthesis Analysis

  • Ethyl quinoxalin-3(4H)-on-2-ylacetate is synthesized via a key quinoxaline intermediate, which is then condensed with various 4-dialkylaminobenzaldehydes or substituted benzaldehydes to yield novel quinoxalin-2-yl styryl dyes (Rangnekar et al., 1999).

Molecular Structure Analysis

  • The molecular structure of related quinoxalines compounds, such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, has been investigated using quantum chemical calculations based on the DFT method, revealing insights into their structural properties (Zarrouk et al., 2014).

Chemical Reactions and Properties

  • The compound undergoes various chemical reactions under different conditions. For instance, 3-(α-aminobenzyl)quinoxalin-2(1H)-one reacts with ethyl acetoacetate resulting in a pyrazine ring contraction and rearrangement (Mamedov et al., 2011).
  • Another reaction involves quinoxalin-2-one reacting with ethyl acetoacetate under acid catalysis to form different compounds (Azev et al., 2022).

Physical Properties Analysis

  • The physical properties of such compounds have been characterized using various spectroscopic techniques, such as FTIR, UV–Vis, 1H, and 13C NMR (Saidj et al., 2022).

Chemical Properties Analysis

  • Ethyl quinoxalin-3(4H)-on-2-ylacetate's chemical properties can be inferred from its reactions and the resultant products. For instance, the reaction products from its interaction with different chemicals provide insights into its reactivity and stability under various conditions (Azev et al., 2022).

Scientific Research Applications

  • Pharmacological and Biological Studies

    • Quinoxaline derivatives have diverse pharmacological activities . They show antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activities .
    • The methods of application or experimental procedures vary depending on the specific activity being studied. For example, antimicrobial activity might be tested using disk diffusion method, while antitumor activity might be tested using cell culture and animal models .
    • The outcomes also vary depending on the activity. For instance, a quinoxaline derivative might show significant inhibition of bacterial growth in an antimicrobial study, or it might show cytotoxic effects against certain cancer cell lines in an anticancer study .
  • Synthesis of Biologically Active Quinoxalines

    • Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, making them important in medicinal chemistry .
    • The synthesis of quinoxaline derivatives has been extensively studied for the last two decades . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
    • The outcomes of these synthetic routes are new quinoxaline derivatives that can be tested for various biological activities .
  • Antiviral Activity

    • Quinoxaline derivatives have shown antiviral activity . The specific methods of application or experimental procedures would depend on the type of virus being studied. Typically, this involves cell culture techniques and animal models .
    • The outcomes of these studies could include a reduction in viral replication or a decrease in the severity of disease symptoms .
  • Anti-HIV Agents

    • Some quinoxaline derivatives have been studied for their potential as anti-HIV agents . This would involve testing the compounds in vitro against HIV-infected cells, and possibly in vivo in animal models .
    • The outcomes of these studies could include a decrease in HIV replication or a reduction in the progression of HIV to AIDS .
  • Atypical Antipsychotics

    • In a novel quest to prepare antipsychotic drugs with minimum side effects, a series of 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl thiazoles, a novel atypical antipsychotics, were synthesized .
    • The methods of application or experimental procedures would involve testing these compounds in vitro and in vivo for their antipsychotic effects .
    • The outcomes of these studies could include a reduction in psychotic symptoms with fewer side effects compared to traditional antipsychotics .
  • Antibacterial and Antifungal Agents
    • Quinoxaline derivatives have shown significant antibacterial and antifungal activities . The specific methods of application or experimental procedures would depend on the type of bacteria or fungi being studied. Typically, this involves in vitro testing using various strains of bacteria or fungi .
    • The outcomes of these studies could include a reduction in bacterial or fungal growth, or a decrease in the severity of disease symptoms caused by these microorganisms .

properties

IUPAC Name

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVMKLUEJUSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931111
Record name Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate

CAS RN

14152-56-8
Record name 2-Quinoxalineacetic acid, 3,4-dihydro-3-oxo-, ethyl ester
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Record name Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
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Record name ETHYL 3-HYDROXY-2-QUINOXALINEACETATE
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